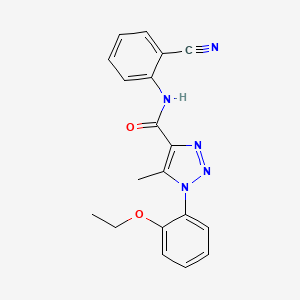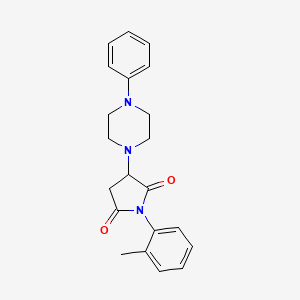
1-(2-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a chemical compound that has been widely studied for its potential therapeutic applications. This compound, also known as MPDPV, is a synthetic cathinone that has been found to have stimulant effects similar to those of amphetamines and cocaine. In
Applications De Recherche Scientifique
Anticonvulsant Properties
Research has shown that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant activity. For instance, compounds with an aromatic ring at position-3 of pyrrolidine-2,5-dione demonstrated anticonvulsant activity in the maximum electroshock (MES) seizure test, with derivatives showing potent anticonvulsant activity and specific ED50 values (Obniska et al., 2005). Another study synthesized and evaluated derivatives for their anticonvulsant activity, finding that some compounds provided protection in electrically induced seizures and suggested their mechanism of action could be related to the inhibition of NaV1.2 sodium channel currents (Kamiński et al., 2013).
Receptor Affinity and Serotonin Reuptake Inhibition
A series of novel derivatives were evaluated for their affinity towards 5-HT1A/D2 receptors and serotonin reuptake inhibition. Certain compounds showed high affinity for the 5-HT1A receptor and potential as mixed receptor profiles for 5-HT1A/D2 receptors and the serotonin transporter, indicating their promise in neurological research (Wróbel et al., 2020).
Corrosion Inhibition
Derivatives of 1H-pyrrole-2,5-dione have been studied for their role as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds increased inhibition efficiency with concentration, showing their potential in industrial applications to protect against corrosion (Zarrouk et al., 2015).
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-7-5-6-10-18(16)24-20(25)15-19(21(24)26)23-13-11-22(12-14-23)17-8-3-2-4-9-17/h2-10,19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPZWGNBJWNEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

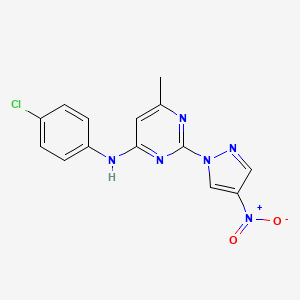
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2465127.png)
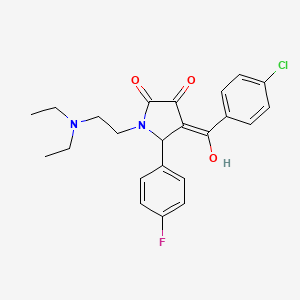
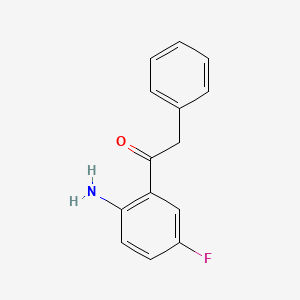


![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2465135.png)

![N-(furan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2465139.png)
![5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2465140.png)
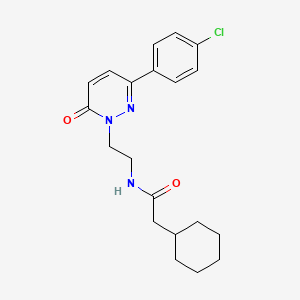
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2465143.png)
![8-(4-benzylpiperidin-1-yl)-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465144.png)
